GABAA Receptor Antagonist Potency: SR-95531 vs. Bicuculline
SR-95531 (3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride) demonstrates more potent competitive antagonism at the GABAA receptor than the classical antagonist bicuculline. The IC50 for blocking GABA-evoked currents is 0.44 µM (440 nM) for SR-95531 , compared to an IC50 of approximately 2 µM (2000 nM) for bicuculline in similar functional assays [1]. This represents an approximately 4.5-fold higher potency for SR-95531.
| Evidence Dimension | GABAA receptor antagonism (functional inhibition of GABA-evoked currents) |
|---|---|
| Target Compound Data | IC50 = 440 nM |
| Comparator Or Baseline | Bicuculline: IC50 = 2 µM (2000 nM) |
| Quantified Difference | SR-95531 is ~4.5-fold more potent |
| Conditions | Recombinant GABAA receptors expressed in heterologous systems (functional electrophysiology) |
Why This Matters
For researchers requiring a GABAA antagonist with higher potency and a different chemical scaffold than bicuculline, SR-95531 offers a quantifiable advantage in reducing the required working concentration, which can minimize off-target effects and solvent-related artifacts in sensitive electrophysiological recordings.
- [1] MedChemExpress. Bicuculline ((+)-Bicuculline) product page. Accessed 2026. View Source
